Benzyl caffeate
Overview
Description
Benzyl caffeate is an ester derivative of caffeic acid, a naturally occurring phenolic compound. It is commonly found in propolis, a resinous substance produced by honeybees. This compound is known for its antioxidant properties and has been studied for its potential therapeutic applications .
Mechanism of Action
Target of Action
Benzyl caffeate has been found to exhibit anti-proliferative activity against murine colon cancer cell line 26-L5 . It acts on tyrosine protein kinase (TPK), lipoxygenase, and cyclooxygenase pathways .
Mode of Action
The compound interacts with its targets, leading to changes in cellular processes. For instance, it has been found to inhibit angiogenesis via human umbilical vein endothelial cells (HUVECs)-based tube formation by inducing apoptosis and antiproliferative effects on endothelial cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to induce apoptosis via pro-apoptotic signaling, activating caspase-9, caspase-3, and leading to the cleavage of PARP and lamin A/C . Additionally, it inhibits the c-Raf/MEK/ERK signaling pathway, thereby suppressing angiogenesis .
Pharmacokinetics
While specific pharmacokinetic data on this compound is limited, studies on related compounds such as bornyl caffeate provide some insights. Bornyl caffeate was found to follow a three-compartment open model, with a time to peak concentration (Tmax) of 0.53 hours and a maximum plasma concentration (Cmax) of 409.33 ng/mL . It displayed an increased half-life of elimination (T1/2β), area under the concentration time curve from 0 to t (AUC0–t), and area under the concentration time curve from 0 to ∞ (AUC0–∞), a decreased half-life of absorption (T1/2α), and an identical Cmax compared to original caffeic acid .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and the inhibition of angiogenesis . It also exhibits anti-proliferative effects on certain cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the composition of phytochemical constituents in propolis, where this compound is found, varies depending on the bee species, geographical location, botanical source, and environmental conditions
Biochemical Analysis
Biochemical Properties
Benzyl caffeate has been found to interact with various enzymes and proteins, exerting significant effects on biochemical reactions. For instance, it has been reported to have antiangiogenic and apoptotic effects on human umbilical vein endothelial cells (HUVECs), indicating its potential role in regulating angiogenesis .
Cellular Effects
This compound has been shown to influence cell function significantly. It inhibits angiogenesis via HUVECs-based tube formation by inducing apoptosis and antiproliferative effects on endothelial cells . This suggests that this compound can impact cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl caffeate can be synthesized through the esterification of caffeic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives, which may have different biological activities.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted caffeate esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant properties.
Comparison with Similar Compounds
Caffeic Acid Phenethyl Ester (CAPE): Another ester derivative of caffeic acid, known for its potent antioxidant and anti-inflammatory properties.
Geranyl Caffeate: Similar in structure but with a geranyl group instead of a benzyl group, also exhibiting antioxidant activity.
3-Methyl-2-butenyl Caffeate: Another derivative with a different alkyl group, known for its biological activities.
Uniqueness of Benzyl Caffeate: this compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. Its antioxidant activity is comparable to other caffeic acid derivatives, but its specific interactions with biological targets may differ, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107843-77-6 | |
Record name | Benzyl caffeate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZYL CAFFEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.